Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)-
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Overview
Description
Benzamide, 4-chloro-n-(6-iodo-2-pyridinyl)-: is a chemical compound with the molecular formula C12H8ClIN2O . It is a derivative of benzamide, featuring a chloro group at the 4-position and an iodo group at the 6-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-chloro-n-(6-iodo-2-pyridinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 6-iodo-2-aminopyridine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 4-chlorobenzoyl chloride is added dropwise to a solution of 6-iodo-2-aminopyridine and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzamide, 4-chloro-n-(6-iodo-2-pyridinyl)- can undergo nucleophilic substitution reactions due to the presence of the chloro and iodo groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and halogen atoms.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzamides .
Scientific Research Applications
Chemistry:
Catalysis: Benzamide, 4-chloro-n-(6-iodo-2-pyridinyl)- can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It can be incorporated into polymers and other materials to modify their properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study the interactions between small molecules and biological targets.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, 4-chloro-n-(6-iodo-2-pyridinyl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the chloro and iodo groups can enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Benzamide: The parent compound, which lacks the chloro and iodo substituents.
4-Chlorobenzamide: A derivative with only the chloro group.
6-Iodo-2-pyridinylamine: A derivative with only the iodo group.
Uniqueness: Benzamide, 4-chloro-n-(6-iodo-2-pyridinyl)- is unique due to the presence of both chloro and iodo groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
4-chloro-N-(6-iodopyridin-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClIN2O/c13-9-6-4-8(5-7-9)12(17)16-11-3-1-2-10(14)15-11/h1-7H,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDJXFQLRXHCLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClIN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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